molecular formula C16H9NO2 B11868051 Isoindolo[2,1-a]quinoline-5,11-dione CAS No. 143583-69-1

Isoindolo[2,1-a]quinoline-5,11-dione

Cat. No.: B11868051
CAS No.: 143583-69-1
M. Wt: 247.25 g/mol
InChI Key: XWVUTLBTTIYRGE-UHFFFAOYSA-N
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Description

Isoindolo[2,1-a]quinoline-5,11-dione is a nitrogen-containing polycyclic aromatic compound. This compound is part of a larger class of heterocyclic compounds known for their significant biological activities. This compound has shown promise in various scientific research fields, particularly in medicinal chemistry due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoindolo[2,1-a]quinoline-5,11-dione can be synthesized through several methods. One efficient synthesis involves the reaction of 2-(1,3-dioxoisoindolin-2-yl)benzoic acid with N-phenyl(triphenylphosphoranylidine)ethenimine. This reaction, when refluxed in toluene or dioxane, yields this compound in high yields .

Another method involves a three-component imino Diels–Alder reaction of anilines, o-phthalaldehyde, and dienophiles. This method has been used to synthesize various derivatives of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Isoindolo[2,1-a]quinoline-5,11-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the ring structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Isoindolo[2,1-a]quinoline-5,11-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of isoindolo[2,1-a]quinoline-5,11-dione involves its interaction with molecular targets such as topoisomerase-II and DNA-gyrase. These enzymes are crucial for DNA replication and cell division. By inhibiting these enzymes, this compound can prevent the proliferation of cancer cells .

Comparison with Similar Compounds

Isoindolo[2,1-a]quinoline-5,11-dione can be compared with other similar compounds such as dihydroisoindolo[2,1-a]quinolin-11-ones. While both compounds share a similar core structure, this compound is unique due to its specific dione functionality, which imparts distinct chemical and biological properties .

List of Similar Compounds

  • Dihydroisoindolo[2,1-a]quinolin-11-ones
  • Isoindolo[2,1-a]quinazoline-5,11-dione
  • Indolo[2,1-a]isoquinoline derivatives

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

CAS No.

143583-69-1

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

isoindolo[2,3-a]quinoline-5,11-dione

InChI

InChI=1S/C16H9NO2/c18-15-9-14-10-5-1-2-6-11(10)16(19)17(14)13-8-4-3-7-12(13)15/h1-9H

InChI Key

XWVUTLBTTIYRGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=O)C4=CC=CC=C4N3C2=O

Origin of Product

United States

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